3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone
Description
3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone is a propanone derivative characterized by a 4-fluoro-substituted anilino group and a 4-methoxyphenyl ketone moiety.
Properties
IUPAC Name |
3-(4-fluoroanilino)-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-20-15-8-2-12(3-9-15)16(19)10-11-18-14-6-4-13(17)5-7-14/h2-9,18H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDXUDMQUIZROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666292 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477320-46-0 | |
| Record name | 3-(4-FLUOROANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is usually heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The fluoroaniline and methoxyphenyl groups can bind to specific sites on these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen-Substituted Anilino Derivatives
3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone
- Structure: Replaces the 4-fluoroanilino group with 4-chloroanilino.
- Impact: Chlorine’s larger atomic size and stronger electron-withdrawing effect may alter steric interactions and electronic properties compared to fluorine.
3-(3-Chloro-4-fluoroanilino)-1-(4-methoxyphenyl)-1-propanone
- Structure: Features a dihalogenated (Cl, F) anilino group.
Aromatic Ring Modifications
3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone
- Structure : Replaces the 4-methoxyphenyl group with 4-methylphenyl.
1,3-Diphenyl-3-(4-chloroanilino)-1-propanone
Pharmacologically Active Analogs
RS 67333 and RS 39604
- Structure: Piperidinyl and benzyloxy substituents replace the anilino and methoxyphenyl groups.
- Activity: These compounds are serotonin (5-HT₄) receptor ligands, highlighting the propanone scaffold’s versatility in CNS drug design .
Aldi-2 (3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone)
- Structure: Dimethylamino group at position 3 and a 3-fluoro-4-methoxyphenyl ketone.
- Activity: Acts as an aldehyde dehydrogenase (ALDH) inhibitor, suggesting that amino group modifications can redirect biological activity .
Morpholino and Piperidine Derivatives
4′-Methoxy-3-morpholino-propiophenone
- Structure : Morpholine ring at position 3.
- Impact: Morpholino groups often enhance solubility and pharmacokinetic properties, making this derivative a candidate for optimized drug delivery .
Biological Activity
3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a propanone backbone substituted with a 4-fluoroaniline group and a 4-methoxyphenyl group. Its chemical structure can be represented as follows:
This structure contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that 3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone exhibits various biological activities, particularly:
- Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains.
- Anticancer Properties : Studies suggest potential anticancer effects, particularly in inhibiting the proliferation of cancer cells.
Antimicrobial Activity
The antimicrobial efficacy of 3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone has been assessed against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Enterococcus faecalis | 16 µg/mL |
These findings indicate that the compound possesses significant antibacterial activity, particularly against Enterococcus faecalis, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
The anticancer potential of the compound has been highlighted in several studies. It was found to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and melanoma (A2058). The results from these studies are presented in the table below:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A2058 | 20 |
| HeLa | 25 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against these cancer cell lines .
The mechanism by which 3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone exerts its biological effects is thought to involve interaction with specific molecular targets within cells. This may include:
- Enzyme Inhibition : The compound could inhibit key enzymes involved in cellular processes, disrupting growth and proliferation.
- Receptor Modulation : It may bind to certain receptors, altering signaling pathways critical for cell survival and growth.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antibacterial properties against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth, showcasing its potential as an alternative antibiotic .
- Anticancer Study : Another study focused on the anticancer effects of 3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone on MCF-7 cells. The findings revealed that treatment led to significant apoptosis (programmed cell death), indicating its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
